2-(3,3-Dimethylcyclohexylidene)ethanol
Description
Historical Context of Discovery and Early Investigations
The identification of 2-(3,3-dimethylcyclohexylidene)ethanol is intrinsically linked to the study of the boll weevil (Anthonomus grandis), a major pest of cotton crops. In the mid-20th century, extensive research was undertaken to isolate and identify the chemical signals used by these insects for mating. This led to the discovery of a four-component pheromone blend, collectively named grandlure (B1241601).
Early investigations focused on the isolation and structural elucidation of these components from frass (insect excrement) and the insects themselves. Through techniques such as gas chromatography and mass spectrometry, researchers identified the four components of grandlure. One of these components was identified as the (Z)-isomer of this compound, also referred to as grandlure II. nist.govchemeo.com The other components of grandlure are two related aldehydes and another alcohol.
Significance in Contemporary Chemical and Biological Research
The significance of this compound in modern research is multifaceted. In biological research, it remains a key subject in the study of insect chemical ecology. Understanding the precise role of each grandlure component, including the (Z)- and (E)-isomers of this compound, is crucial for developing effective and environmentally benign pest management strategies. Its primary application is in integrated pest management (IPM) programs for cotton, where synthetic grandlure is used in traps to monitor and control boll weevil populations.
In chemical research, the focus has been on the stereoselective synthesis of the individual isomers of this compound. The development of efficient and high-purity synthetic routes is essential for producing the pheromone for agricultural use. Researchers have explored various synthetic strategies to achieve high yields of the desired (Z)-isomer, which is the more biologically active component. google.com
Overview of Key Academic Research Areas
Academic research involving this compound is concentrated in several key areas:
Pheromone Biochemistry and Biosynthesis: Investigating the enzymatic pathways within the boll weevil that lead to the production of this compound and the other grandlure components.
Organic Synthesis: Designing and optimizing synthetic routes to produce the (Z)- and (E)-isomers with high stereoselectivity and purity. A Japanese patent outlines a process for producing (Z)-2-(3',3'-dimethylcyclohexylidene)ethanol, highlighting its importance as a sex pheromone for the Bollworm. google.com
Behavioral Entomology: Studying the behavioral responses of the boll weevil to varying ratios of the grandlure components to understand the synergy and specific roles of each chemical.
Pest Management Applications: Developing and improving trapping systems and control strategies that utilize synthetic grandlure, including formulations for slow release and enhanced attraction.
Chemical and Physical Properties
The distinct isomers of this compound possess unique identifiers and have been characterized by their physical and chemical properties.
| Property | (E)-2-(3,3-Dimethylcyclohexylidene)ethanol | (Z)-2-(3,3-Dimethylcyclohexylidene)ethanol |
| IUPAC Name | (2E)-2-(3,3-Dimethylcyclohexylidene)ethanol epa.gov | (2Z)-2-(3,3-Dimethylcyclohexylidene)ethanol nist.gov |
| Synonyms | (E)-Grandlure II chemicalbook.com | Grandlure II, cis-3,3-dimethyl-δ1-β-cyclohexanethanol nist.govchemeo.com |
| CAS Number | 30346-27-1 chemicalbook.com | 26532-23-0 nist.gov |
| Molecular Formula | C₁₀H₁₈O epa.gov | C₁₀H₁₈O nist.gov |
| Molecular Weight | 154.25 g/mol epa.gov | 154.25 g/mol chemeo.com |
Research Findings on Synthesis
The synthesis of this compound, particularly the (Z)-isomer, has been a significant area of research. One patented method describes the isomerization of the (E)-isomer to the desired (Z)-form. google.com This process involves the synthesis of an intermediate, (E)-2-(3',3'-Dimethylcyclohexylidene)ethyltetrahydropyranyl ether, which is then isomerized to the (Z)-form. google.com Subsequent removal of the tetrahydropyranyl protecting group yields the target (Z)-2-(3,3-dimethylcyclohexylidene)ethanol with good purity and yield. google.com This highlights the chemical ingenuity required to produce biologically active isomers for practical applications.
Structure
2D Structure
3D Structure
Properties
CAS No. |
30346-27-1 |
|---|---|
Molecular Formula |
C10H18O |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
(2E)-2-(3,3-dimethylcyclohexylidene)ethanol |
InChI |
InChI=1S/C10H18O/c1-10(2)6-3-4-9(8-10)5-7-11/h5,11H,3-4,6-8H2,1-2H3/b9-5+ |
InChI Key |
SHYLMMBHTKLAJS-WEVVVXLNSA-N |
SMILES |
CC1(CCCC(=CCO)C1)C |
Isomeric SMILES |
CC1(CCC/C(=C\CO)/C1)C |
Canonical SMILES |
CC1(CCCC(=CCO)C1)C |
Other CAS No. |
26532-23-0 |
Origin of Product |
United States |
Stereochemical Considerations: E and Z Isomers of 2 3,3 Dimethylcyclohexylidene Ethanol
Elucidation of Geometric Isomerism (cis/trans or Z/E nomenclature)
Geometric isomerism, a form of stereoisomerism, arises in 2-(3,3-Dimethylcyclohexylidene)ethanol due to the restricted rotation around the carbon-carbon double bond of the ethylidene group attached to the 3,3-dimethylcyclohexane ring. ashland.comresearchgate.net This restriction gives rise to two different spatial arrangements of the atoms, resulting in two geometric isomers.
These isomers are designated using the (E/Z) nomenclature system, which is based on the Cahn-Ingold-Prelog priority rules. windows.net The substituents on each carbon of the double bond are assigned priorities based on atomic number. If the higher-priority groups are on the same side of the double bond, the isomer is labeled (Z) (from the German zusammen, meaning together). If they are on opposite sides, it is labeled (E) (from the German entgegen, meaning opposite). windows.net
For this compound, the two isomers are:
(Z)-2-(3,3-Dimethylcyclohexylidene)ethanol : In this isomer, the higher-priority groups on the two carbons of the exocyclic double bond are on the same side. This isomer is also referred to in the literature as the cis isomer. ashland.comresearchgate.netnih.gov
(E)-2-(3,3-Dimethylcyclohexylidene)ethanol : Here, the higher-priority groups are on opposite sides of the double bond. frontiersin.orgusda.gov This is also known as the trans isomer.
The correct assignment of the (E) and (Z) configuration is crucial for understanding the molecule's chemical and biological properties.
Isomeric Purity and Separation Methodologies in Research
In the context of chemical research, particularly for applications such as pheromone studies, the separation and purification of the individual (E) and (Z) isomers of this compound are of paramount importance. Various chromatographic and spectroscopic techniques are employed to achieve and verify isomeric purity.
Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Separation
Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for separating and identifying volatile and semi-volatile compounds, including the isomers of this compound. libretexts.orglibretexts.orgresearchgate.netresearchgate.netfrontiersin.orgmodgraph.co.uk In GC, the mixture is vaporized and passed through a long column. The isomers, having slightly different physical properties, interact differently with the stationary phase of the column and thus elute at different times (retention times). sapub.orgresearchgate.net
The mass spectrometer then fragments the eluted molecules and detects the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum for each compound. The NIST WebBook provides a reference mass spectrum for (Z)-2-(3,3-Dimethylcyclohexylidene)ethanol, which can be used for its identification in a sample. docbrown.info The separation and identification of isomers are critical, as their mass spectra can sometimes be very similar. However, their different retention times in the gas chromatograph allow for their distinction. nih.gov
Enantioselective Gas Chromatography (GC-EAD) for Chiral Resolution where applicable
While this compound itself is not chiral, some of the compounds it is associated with in pheromone blends, such as Grandlure (B1241601) I, are chiral. nih.gov Enantioselective gas chromatography is a specialized technique used to separate enantiomers (mirror-image isomers). ufl.edu This method utilizes a chiral stationary phase in the GC column that interacts differently with each enantiomer, leading to their separation.
Coupling enantioselective GC with electroantennographic detection (GC-EAD) is a particularly insightful technique in pheromone research. nih.govufl.edu In GC-EAD, the effluent from the GC column is split, with one part going to a standard detector (like FID or MS) and the other passing over an insect's antenna. nih.govufl.edu This allows researchers to identify which specific enantiomer is biologically active by observing the electrical response of the antenna. While there is no direct evidence in the searched literature for the enantioselective analysis of this compound, the use of GC-EAD has been documented in the study of volatiles from cotton that are relevant to the boll weevil, Anthonomus grandis, for which this compound is a pheromone component. ufl.edubiorxiv.org
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereoisomer Differentiation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including the differentiation of stereoisomers. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in a molecule, respectively.
The spatial arrangement of atoms in (E) and (Z) isomers is different, leading to distinct chemical shifts and coupling constants in their NMR spectra. researchgate.netresearchgate.net For example, the chemical shifts of the protons and carbons near the double bond are expected to differ between the (E) and (Z) isomers of this compound due to the different anisotropic effects of the substituents. While specific comparative NMR data for the (E) and (Z) isomers of this compound were not found in the search results, the principles of NMR spectroscopy are routinely applied to distinguish such geometric isomers. researchgate.netresearchgate.netresearchgate.net
Influence of Stereochemistry on Molecular Conformation and Reactivity
The stereochemistry of the exocyclic double bond in this compound has a direct influence on the molecule's three-dimensional shape, or conformation. The cyclohexane (B81311) ring itself exists predominantly in a chair conformation to minimize steric strain. docbrown.info
Isomeric Specificity in Biological Recognition Processes
The most well-documented aspect of the stereochemistry of this compound is its role as an insect pheromone. The (Z)-isomer is a known component of the aggregation pheromone of the boll weevil (Anthonomus grandis) and the strawberry blossom weevil (Anthonomus rubi). ashland.comwindows.netresearchgate.netnih.govsapub.orgnih.gov In this context, it is often referred to as Grandlure II. ashland.com
Research has shown that the biological activity of pheromones is often highly specific to a particular isomer. In the case of the boll weevil, studies have demonstrated that a blend of pheromone components is necessary for attraction, and the presence of the correct isomers is crucial. biorxiv.org For the strawberry blossom weevil, the male-produced aggregation pheromone is a blend of Grandlure I, (Z)-2-(3,3-dimethylcyclohexylidene)ethanol (Grandlure II), and Lavandulol. nih.govufl.edu The specific ratio of these components is important for effective attraction. ufl.edu
The olfactory receptors of insects are finely tuned to the specific shape and electronic properties of the pheromone molecules. This means that the (E) and (Z) isomers of this compound will interact differently with the insect's olfactory system, leading to different behavioral responses. biorxiv.org This high degree of specificity in biological recognition underscores the importance of stereochemistry in the natural world.
Synthetic Methodologies for 2 3,3 Dimethylcyclohexylidene Ethanol and Its Analogs
Retrosynthetic Analysis and Key Building Blocks
A retrosynthetic analysis of 2-(3,3-dimethylcyclohexylidene)ethanol reveals a logical path for its synthesis. The primary disconnection is at the exocyclic double bond, which is a common feature in olefination reactions. This disconnection points to two key building blocks: a carbonyl compound and a phosphorus ylide or a phosphonate (B1237965) carbanion.
The target molecule, this compound, can be disconnected via an olefination reaction, such as the Wittig or Horner-Wadsworth-Emmons (HWE) reaction. masterorganicchemistry.comlibretexts.orgyoutube.com This approach identifies 3,3-dimethylcyclohexanone (B1346601) as a crucial precursor ketone. The other component would be a two-carbon phosphorus-containing reagent that can introduce the ethanol (B145695) moiety. For instance, a Wittig reagent derived from 2-bromoethanol (B42945) (after protection of the hydroxyl group) would be a suitable choice.
The synthesis of the key building block, 3,3-dimethylcyclohexanone, can also be approached through various retrosynthetic strategies. One common method involves the conjugate addition of a methyl group to an enone, suggesting 3-methyl-2-cyclohexen-1-one as a potential starting material. tandfonline.com Another pathway begins with the more readily available 5,5-dimethyl-1,3-cyclohexanedione (dimedone) , which can be converted to the target ketone. google.com
| Target Molecule | Key Disconnection | Building Blocks |
|---|---|---|
| This compound | C=C bond (Olefination) | 3,3-Dimethylcyclohexanone and a C2-phosphorus ylide/phosphonate |
| 3,3-Dimethylcyclohexanone | C-C bond (Conjugate Addition) | 3-Methyl-2-cyclohexen-1-one and a methyl organometallic reagent |
| 3,3-Dimethylcyclohexanone | Reduction/Rearrangement | 5,5-Dimethyl-1,3-cyclohexanedione (Dimedone) |
Established Synthetic Routes and Reaction Pathways
The synthesis of this compound relies heavily on the efficient preparation of its key precursor, 3,3-dimethylcyclohexanone. Several established routes have been developed for this purpose.
One prominent method starts from dimedone (5,5-dimethyl-1,3-cyclohexanedione) . A high-yield process involves the hydrogenation of dimedone in a polar solvent, such as methanol (B129727) or ethanol, using a noble metal catalyst like palladium on a support. google.comchemicalbook.com This reaction can proceed efficiently without the need for strong acids, which is advantageous on an industrial scale to avoid corrosive conditions. google.com
Another common route is the conjugate addition of a methyl group to 3-methyl-2-cyclohexen-1-one . This has been achieved using various organometallic reagents, including lithium dimethylcuprate (Gilman reagent) or trimethylaluminum (B3029685) with a nickel catalyst. tandfonline.com Catalytic hydrogenation of 3,3-dimethyl-cyclohex-5-en-1-one over a palladium on charcoal catalyst also provides a direct path to the saturated ketone. prepchem.com
Once 3,3-dimethylcyclohexanone is obtained, the subsequent step is the olefination reaction to form the exocyclic double bond and introduce the ethanol side chain.
The conversion of 3,3-dimethylcyclohexanone to this compound is most commonly achieved through the Wittig reaction or the Horner-Wadsworth-Emmons (HWE) reaction . numberanalytics.comwikipedia.org
The Wittig reaction utilizes a phosphonium (B103445) ylide. libretexts.orgnih.gov To synthesize the necessary ylide, a 2-haloethanol (with the hydroxyl group typically protected, for example, as a tetrahydropyranyl (THP) ether) is reacted with triphenylphosphine (B44618) to form a phosphonium salt. masterorganicchemistry.com This salt is then treated with a strong base, such as n-butyllithium (n-BuLi) or sodium hydride (NaH), to generate the nucleophilic ylide. masterorganicchemistry.comorganic-chemistry.org The ylide then reacts with 3,3-dimethylcyclohexanone to form the protected alkene, which is subsequently deprotected to yield the final alcohol product.
The HWE reaction offers an alternative that often simplifies product purification. youtube.comwikipedia.org This method employs a phosphonate carbanion, which is generated by treating a phosphonate ester (e.g., diethyl (2-hydroxyethyl)phosphonate, with the hydroxyl group protected) with a base. These carbanions are generally more nucleophilic than the corresponding Wittig ylides and react efficiently with ketones. wikipedia.org A significant advantage of the HWE reaction is that the byproduct is a water-soluble phosphate (B84403) ester, which can be easily removed by aqueous extraction, unlike the triphenylphosphine oxide generated in the Wittig reaction. wikipedia.orgorganic-chemistry.org
| Reaction | Key Reagent Type | Common Examples | Base | Key Byproduct |
|---|---|---|---|---|
| Wittig Olefination | Phosphonium Ylide | (2-Hydroxyethyl)triphenylphosphonium salt (protected) | n-BuLi, NaH, NaNH₂ | Triphenylphosphine oxide |
| Horner-Wadsworth-Emmons | Phosphonate Carbanion | Diethyl (2-hydroxyethyl)phosphonate (protected) | NaH, KHMDS, Et₃N | Dialkyl phosphate |
Stereoselective Synthesis Approaches
The stereochemistry of the exocyclic double bond in this compound is a critical aspect of its synthesis, as the biological activity of pheromone components can be highly dependent on their geometry. The target molecule exists as two geometric isomers, (E) and (Z). chemeo.comnih.gov
The stereochemical outcome of the olefination is largely determined by the nature of the phosphorus reagent used.
Synthesis of the (Z)-isomer: The Wittig reaction, when carried out with unstabilized or semi-stabilized ylides (where the group attached to the ylidic carbon is not strongly electron-withdrawing), generally favors the formation of the (Z)-alkene. organic-chemistry.orgwikipedia.orgyoutube.com This selectivity arises from the kinetic control of the reaction, where the irreversible decomposition of the cis-oxaphosphetane intermediate is faster. youtube.com Therefore, to synthesize (Z)-2-(3,3-dimethylcyclohexylidene)ethanol, a Wittig reaction with a non-stabilized ylide is the preferred method.
Synthesis of the (E)-isomer: The Horner-Wadsworth-Emmons reaction typically shows a high preference for the formation of the (E)-alkene. youtube.comwikipedia.orgnrochemistry.com This is because the intermediates in the HWE reaction are often able to equilibrate to the more thermodynamically stable anti-oxaphosphetane, which then eliminates to give the (E)-product. nrochemistry.com Thus, the HWE reaction is the method of choice for obtaining (E)-2-(3,3-dimethylcyclohexylidene)ethanol. The Schlosser modification of the Wittig reaction can also be employed to favor the (E)-isomer by using an excess of a strong base to deprotonate the betaine (B1666868) intermediate, allowing it to equilibrate to the more stable threo form before elimination. wikipedia.orglibretexts.org
Development of Novel Synthetic Strategies
While the Wittig and HWE reactions are well-established, research continues to refine these methods for improved efficiency, selectivity, and milder reaction conditions. These developments can be considered novel strategies in the context of synthesizing this compound and its analogs.
One area of development is the use of alternative bases and additives to control stereoselectivity and improve yields. For instance, the use of specific Lewis acids or salts like lithium bromide (LiBr) in conjunction with bases like triethylamine (B128534) (Et₃N) in HWE reactions has been shown to enhance (E)-selectivity. nrochemistry.com
Another innovative approach involves conducting these reactions under non-traditional conditions. For example, the use of ultrasound (sonication) has been reported to accelerate Wittig and HWE reactions, sometimes leading to higher yields and cleaner conversions. nih.gov
Tandem or one-pot reactions that combine multiple steps are also at the forefront of synthetic strategy. A hypothetical novel strategy for an analog could involve a tandem Michael addition-Wittig-Horner reaction, where a complex phosphonate is formed in situ and then immediately reacts with a ketone, streamlining the synthetic process. pherobase.com
Synthesis of Deuterated and Isotopically Labeled Variants for Mechanistic Studies
The synthesis of deuterated or other isotopically labeled versions of this compound is essential for conducting detailed mechanistic studies, such as investigating its biosynthesis or metabolic pathways in insects. nih.govresearchgate.netnih.gov
The introduction of isotopic labels can be achieved by using labeled precursors in the established synthetic routes.
Labeling the Ethylidene Moiety: To introduce deuterium (B1214612) into the ethylidene group (the =CH-CH₂OH part), one could start with a deuterated version of the C2 building block. For example, in a Wittig-based synthesis, a deuterated phosphonium salt could be prepared from deuterated 2-bromoethanol. This would lead to specific labeling at either the vinylic or the methylene (B1212753) position of the final product, depending on the starting material.
Labeling the Cyclohexane (B81311) Ring: Deuterium atoms can be introduced onto the cyclohexane ring by using a deuterated version of 3,3-dimethylcyclohexanone. This could be achieved through methods like acid- or base-catalyzed H/D exchange at the α-positions of the ketone before the olefination step.
These labeled compounds are invaluable for analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry, allowing researchers to trace the fate of the molecule in biological systems or to elucidate the fine details of reaction mechanisms. researchgate.net
Chemical Reactivity and Transformative Chemistry of 2 3,3 Dimethylcyclohexylidene Ethanol
Reactions of the Exocyclic Double Bond
The exocyclic double bond is a site of high electron density, making it susceptible to attack by electrophiles and a prime candidate for addition and oxidation reactions.
The primary alcohol, 2-(3,3-dimethylcyclohexylidene)ethanol, can be oxidized to form its corresponding aldehyde, (3,3-dimethylcyclohexylidene)acetaldehyde. The key to this transformation is the use of mild oxidizing agents to prevent further oxidation to the carboxylic acid. chemguide.co.uk Several established methods are effective for this purpose.
Common reagents for the selective oxidation of primary alcohols to aldehydes include Pyridinium Chlorochromate (PCC), Dess-Martin Periodinane (DMP), and conditions for a Swern oxidation. youtube.com PCC, used in a solvent like dichloromethane (B109758) (CH₂Cl₂), is a classic reagent that reliably stops the oxidation at the aldehyde stage. youtube.com The Dess-Martin Periodinane oxidation offers a milder, often faster alternative under neutral conditions. youtube.com The Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) and oxalyl chloride followed by a hindered base such as triethylamine (B128534) (Et₃N), is another highly effective method that avoids the use of heavy metals. youtube.com In each case, the reaction targets the hydroxyl group for oxidation while leaving the exocyclic double bond intact.
Table 1: Selective Oxidation of this compound to (3,3-Dimethylcyclohexylidene)acetaldehyde
| Reagent System | Solvent | Typical Conditions | Product |
| Pyridinium Chlorochromate (PCC) | Dichloromethane (CH₂Cl₂) | Room Temperature | (3,3-Dimethylcyclohexylidene)acetaldehyde |
| Dess-Martin Periodinane (DMP) | Dichloromethane (CH₂Cl₂) | Room Temperature | (3,3-Dimethylcyclohexylidene)acetaldehyde |
| Swern Oxidation (DMSO, (COCl)₂, Et₃N) | Dichloromethane (CH₂Cl₂) | Low Temperature (-78 °C to RT) | (3,3-Dimethylcyclohexylidene)acetaldehyde |
The exocyclic double bond of this compound can be selectively reduced through hydrogenation to yield 2-(3,3-dimethylcyclohexyl)ethanol. This transformation saturates the double bond without affecting the primary alcohol functionality.
Catalytic hydrogenation is the most common method, typically employing hydrogen gas (H₂) in the presence of a metal catalyst. google.com Standard catalysts for this purpose include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂, Adams' catalyst), and Raney Nickel. The reaction is usually carried out in a solvent such as ethanol (B145695) or ethyl acetate (B1210297) under atmospheric or elevated pressure.
A more recent approach involves transfer hydrogenation, which uses a hydrogen donor molecule in place of H₂ gas. For instance, ethanol itself can serve as the hydrogen source in the presence of a suitable catalyst, such as a pincer-ligated iridium complex, to reduce unactivated alkenes. nih.gov This method can offer advantages in terms of operational simplicity and safety.
Table 2: Hydrogenation of this compound
| Reaction Type | Reagents | Solvent | Product |
| Catalytic Hydrogenation | H₂, Pd/C | Ethanol | 2-(3,3-Dimethylcyclohexyl)ethanol |
| Catalytic Hydrogenation | H₂, PtO₂ | Ethyl Acetate | 2-(3,3-Dimethylcyclohexyl)ethanol |
| Transfer Hydrogenation | Iridium Catalyst, Ethanol | Ethanol | 2-(3,3-Dimethylcyclohexyl)ethanol |
The electron-rich exocyclic double bond is highly susceptible to electrophilic addition reactions. libretexts.org In these reactions, an electrophile adds to the double bond, forming a carbocation intermediate, which is then attacked by a nucleophile. According to Markovnikov's rule, the initial electrophilic attack (e.g., by a proton) will occur on the less substituted carbon of the double bond, leading to the formation of a more stable tertiary carbocation adjacent to the cyclohexane (B81311) ring.
For example, the addition of a hydrogen halide like hydrogen bromide (HBr) would proceed by protonation of the terminal CH₂ group, forming a tertiary carbocation. The bromide ion would then attack this carbocation. Similarly, acid-catalyzed hydration using aqueous sulfuric acid would lead to the formation of a diol after the addition of water to the carbocation intermediate. libretexts.orgcsbsju.edu
Nucleophilic additions to unactivated carbon-carbon double bonds are less common and typically require the double bond to be activated by an adjacent electron-withdrawing group. wikipedia.org As this compound lacks such a group, its exocyclic double bond is not prone to direct nucleophilic attack under standard conditions.
Transformations Involving the Hydroxyl Functional Group
The primary hydroxyl (-OH) group is a versatile functional handle that can be readily converted into other functional groups, such as esters and ethers, or derivatized to facilitate chemical analysis.
For analytical purposes, particularly in liquid chromatography-mass spectrometry (LC-MS), the hydroxyl group of this compound can be derivatized to enhance its ionization efficiency and detection sensitivity. ddtjournal.com Alcohols are neutral compounds that often exhibit poor ionization in electrospray ionization (ESI) mass spectrometry. ddtjournal.com
Chemical derivatization introduces a charged or easily chargeable moiety into the molecule. For instance, reagents like isonicotinoyl azide (B81097) can react with the hydroxyl group to form a carbamate (B1207046) derivative containing a basic pyridine (B92270) nitrogen, which is readily protonated for positive-ion mode detection. ddtjournal.com Another strategy is to use reagents that introduce a permanently charged quaternary ammonium (B1175870) group. These derivatization reactions improve chromatographic behavior and allow for highly sensitive and specific detection using techniques like selected reaction monitoring (SRM). ddtjournal.com
Table 3: Analytical Derivatization of the Hydroxyl Group
| Derivatizing Reagent | Functional Group Introduced | Purpose |
| Isonicotinoyl Azide | Isonicotinoyl Carbamate | Enhances positive ionization (ESI-MS) |
| Mono-(dimethylaminoethyl) succinyl (MDMAES) imidazole | Succinyl ester with a tertiary amine | Enhances positive ionization (ESI-MS) |
| 4-(Trimethylammonium)anilyl-N-hydroxysuccinimidyl carbamate iodide | Carbamate with a quaternary ammonium group | Introduces a permanent positive charge for MS detection |
The hydroxyl group of this compound readily undergoes esterification and etherification, two fundamental transformations in organic synthesis.
Esterification is the reaction of the alcohol with a carboxylic acid or its derivative (such as an acyl chloride or acid anhydride) to form an ester. The Fischer esterification involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst (e.g., H₂SO₄). A more reactive method involves using an acyl chloride or anhydride, often in the presence of a base like pyridine or triethylamine to neutralize the HCl or carboxylic acid byproduct. researchgate.net
Etherification involves converting the hydroxyl group into an ether. The Williamson ether synthesis is a common method, which proceeds in two steps. organic-chemistry.org First, the alcohol is deprotonated with a strong base (e.g., sodium hydride, NaH) to form a more nucleophilic alkoxide ion. This alkoxide then displaces a halide from an alkyl halide in an Sₙ2 reaction to form the ether. organic-chemistry.org
Table 4: Esterification and Etherification of this compound
| Reaction Type | Reagents | Product Type |
| Fischer Esterification | R-COOH, H₂SO₄ (cat.) | Ester |
| Acylation | R-COCl, Pyridine | Ester |
| Williamson Ether Synthesis | 1. NaH; 2. R-X (alkyl halide) | Ether |
Rearrangement Reactions
The structural framework of this compound is susceptible to rearrangement reactions, particularly under acidic conditions. These transformations are primarily driven by the formation of more stable carbocation intermediates, a classic example of which is the Wagner-Meerwein rearrangement. wikipedia.orgslideshare.netscribd.com While specific studies on the rearrangement of this compound are not extensively documented in publicly available literature, its reactivity can be predicted based on the well-established principles of carbocation chemistry.
Under the influence of an acid catalyst, the hydroxyl group of this compound can be protonated, forming a good leaving group (water). Departure of the water molecule would initially generate a primary carbocation. However, primary carbocations are relatively unstable. libretexts.org This instability is the driving force for a 1,2-hydride or 1,2-alkyl shift to form a more stable secondary or tertiary carbocation. In the case of this compound, a rearrangement is highly probable to yield a more stable carbocation, which can then lead to a variety of rearranged products upon deprotonation or reaction with a nucleophile.
A plausible rearrangement pathway could involve a cascade of shifts leading to the formation of various cyclic and acyclic isomers. The specific products would be dependent on the reaction conditions, including the nature of the acid catalyst and the solvent system employed. Such rearrangements are pivotal in the synthesis of various fragrance compounds, where structurally related molecules are transformed into valuable aroma chemicals like β-damascone. patsnap.comgoogle.comnih.gov The synthesis of β-damascenone, a structurally related rose ketone, often involves acid-catalyzed rearrangements of similar precursors. google.comchemrxiv.org
Table 1: Plausible Products from Acid-Catalyzed Rearrangement of this compound
| Starting Material | Plausible Rearranged Intermediate | Potential Final Product(s) |
| This compound | Tertiary carbocation within the cyclohexane ring | Isomeric alkenes, substitution products |
Note: The specific structures of the products are speculative and would require experimental verification.
Mechanisms of Chemical Degradation under Environmental Conditions
The environmental fate of this compound is influenced by its susceptibility to degradation through various chemical processes, notably photo-oxidation and reactions with atmospheric oxidants like ozone.
Photo-oxidation:
While direct studies on the photo-oxidation of this compound are scarce, the general principles of photo-oxidation of alcohols and alkenes can be applied. The presence of a double bond makes the molecule susceptible to attack by photochemically generated reactive oxygen species, such as hydroxyl radicals (•OH). The reaction with •OH can lead to the formation of various oxygenated products. Furthermore, the allylic alcohol moiety can undergo oxidation. For instance, the photoelectrochemical oxidation of ethanol has been shown to proceed through acetaldehyde (B116499) to acetic acid and ultimately to CO2 and water. researchgate.net A similar, albeit more complex, pathway can be envisioned for this compound, leading to a mixture of carbonyl compounds and carboxylic acids.
Ozone Reaction:
The reaction of this compound with ozone is expected to proceed via the well-established Criegee mechanism for ozonolysis of alkenes. msu.eduyoutube.com Ozone will attack the exocyclic double bond to form an unstable primary ozonide (molozonide). This intermediate will rapidly decompose into a carbonyl compound and a carbonyl oxide (Criegee intermediate). These fragments can then recombine to form a more stable secondary ozonide or react with other species present in the environment.
Given the structure of this compound, ozonolysis would cleave the double bond, leading to the formation of 3,3-dimethylcyclohexanone (B1346601) and a C2 fragment, likely formaldehyde, in the initial step. The exact nature of the final products in a real-world environmental setting would depend on the subsequent reactions of the Criegee intermediate.
Table 2: Predicted Products from the Ozonolysis of this compound
| Reactant | Oxidant | Predicted Primary Products |
| This compound | Ozone (O₃) | 3,3-Dimethylcyclohexanone, Formaldehyde |
Note: These are the predicted initial products based on the Criegee mechanism. Further reactions in the environment could lead to a more complex mixture of compounds.
Advanced Spectroscopic and Chromatographic Techniques for Structural Elucidation and Isomer Analysis
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a cornerstone technique for determining the molecular weight and uncovering the structural details of 2-(3,3-dimethylcyclohexylidene)ethanol through its fragmentation patterns. The nominal molecular weight of the compound, which has a chemical formula of C₁₀H₁₈O, is approximately 154.25 g/mol . epa.govnih.govchemspider.comsielc.comchemeo.com
Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that involves bombarding the molecule with high-energy electrons (typically 70 eV). researchgate.net This process not only ionizes the molecule to form a molecular ion (M•+) but also induces extensive fragmentation. The resulting mass spectrum displays a pattern of fragment ions that serves as a molecular fingerprint.
For this compound, the molecular ion peak [C₁₀H₁₈O]•+ is observed at a mass-to-charge ratio (m/z) of 154. nist.gov The fragmentation of alcohols is often characterized by the cleavage of the C-C bond adjacent to the oxygen atom and the loss of a water molecule. libretexts.org The analysis of the fragmentation pattern provides crucial data for confirming the compound's structure. While a detailed fragmentation pattern for this specific molecule is compiled from spectral databases, general principles of alcohol fragmentation apply. libretexts.orgyoutube.com
Table 1: Selected EI-MS Fragmentation Data for (Z)-2-(3,3-Dimethylcyclohexylidene)ethanol
| m/z (Mass/Charge) | Proposed Fragment Ion | Interpretation |
| 154 | [C₁₀H₁₈O]•+ | Molecular Ion (M•+) |
| 139 | [C₉H₁₅O]+ | Loss of a methyl group (•CH₃) |
| 123 | [C₉H₁₅]+ | Loss of the ethanol (B145695) group (•CH₂CH₂OH) or water and a methyl group |
| 81 | [C₆H₉]+ | Fragmentation of the cyclohexyl ring |
| 69 | [C₅H₉]+ | Further fragmentation of the ring structure |
| 55 | [C₄H₇]+ | Common aliphatic fragment |
| 41 | [C₃H₅]+ | Allyl cation, a common fragment in organic molecules |
Data sourced from the NIST WebBook for (Z)-2-(3,3-dimethylcyclohexylidene)ethanol. nist.gov
High-Resolution Mass Spectrometry (HRMS) provides the capability to measure the mass of a molecule with extremely high accuracy, typically to four or more decimal places. researchgate.net This precision allows for the determination of the exact mass, which is critical for unambiguously establishing the elemental composition of a compound. For this compound (C₁₀H₁₈O), the calculated monoisotopic mass is 154.135765 Da. nih.govchemspider.com The experimental verification of this exact mass by HRMS would definitively confirm the molecular formula C₁₀H₁₈O, distinguishing it from other potential compounds with the same nominal mass but different elemental formulas.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, a complete structural assignment of this compound can be achieved.
¹H NMR spectroscopy identifies the different chemical environments of protons (hydrogen atoms) in a molecule. Each unique proton environment produces a distinct signal in the spectrum. The structure of this compound contains several distinct proton environments. Based on general chemical shift principles for alcohols and cycloalkanes, a predicted spectrum can be described. organicchemistrydata.orgresearchgate.net
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| C(3)-CH₃ (gem-dimethyl) | ~0.9 - 1.0 | Singlet (s) | 6H |
| -CH₂- (ring positions 4, 5, 6) | ~1.4 - 2.2 | Multiplets (m) | 6H |
| =CH- (vinylic proton) | ~5.1 - 5.4 | Triplet (t) | 1H |
| =C-CH₂-CH₂OH (allylic protons) | ~2.1 - 2.3 | Multiplet (m) | 2H |
| -CH₂-OH (hydroxyl-adjacent) | ~3.6 - 3.8 | Triplet (t) | 2H |
| -OH (hydroxyl proton) | Variable | Singlet (s, broad) | 1H |
Note: Predicted values are based on standard chemical shift ranges and may vary depending on the solvent and experimental conditions. du.educarlroth.com
¹³C NMR spectroscopy provides information on the different carbon environments within the molecule. Each unique carbon atom gives a distinct signal, allowing for the mapping of the carbon skeleton. For this compound, ten distinct signals are expected in the proton-decoupled ¹³C NMR spectrum, corresponding to its ten carbon atoms.
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C(3)-C H₃ (gem-dimethyl) | ~28 - 30 |
| C (3) (quaternary) | ~32 - 35 |
| C (4), C (5), C (6) (ring CH₂) | ~20 - 40 |
| C (2) (ring sp² carbon) | ~120 - 140 |
| C (1) (exocyclic sp² carbon) | ~120 - 140 |
| =C-C H₂- | ~30 - 40 |
| -C H₂-OH | ~58 - 62 |
Note: Predicted values are based on standard chemical shift ranges for similar functional groups. researchgate.netdocbrown.info
While 1D NMR provides foundational data, 2D NMR techniques are essential for confirming the precise connectivity between atoms.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY would show correlations between the vinylic proton (=CH-) and the adjacent allylic protons (=C-CH₂-), as well as between the protons of the -CH₂CH₂OH group. It would also reveal the coupling network within the cyclohexyl ring protons.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbon atoms they are attached to. It would definitively link each proton signal in the ¹H spectrum to its corresponding carbon signal in the ¹³C spectrum, for example, confirming the assignment of the -CH₂-OH group by showing a cross-peak between the proton signal at ~3.7 ppm and the carbon signal at ~60 ppm.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two or three bonds). HMBC is crucial for piecing together the molecular puzzle. For instance, it would show a correlation from the gem-dimethyl protons (~0.9 ppm) to the quaternary C(3) carbon and the adjacent C(2) and C(4) carbons, confirming the position of the dimethyl group on the ring. It would also show correlations from the vinylic proton to carbons on both sides of the double bond, solidifying the assignment of the exocyclic alkene structure.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation at various wavelengths, a unique spectral fingerprint of the compound is generated. For this compound, the IR spectrum provides definitive evidence for its key structural features, particularly the hydroxyl group and the exocyclic double bond.
The primary functional groups and their expected characteristic absorption bands in the IR spectrum of this compound are detailed below:
O-H Stretch: The most prominent and easily identifiable peak is due to the stretching vibration of the hydroxyl (-OH) group. This typically appears as a strong, broad absorption band in the region of 3200-3600 cm⁻¹. The broadening of this peak is a result of intermolecular hydrogen bonding between alcohol molecules.
C-H Stretch: Absorptions corresponding to the stretching vibrations of carbon-hydrogen bonds are found just below 3000 cm⁻¹. The sp²-hybridized C-H bond of the vinyl group (=C-H) is expected to absorb in the 3010-3095 cm⁻¹ range, while the sp³-hybridized C-H bonds of the dimethylcyclohexyl ring and the ethyl group absorb in the 2850-2960 cm⁻¹ range.
C=C Stretch: The stretching vibration of the carbon-carbon double bond in the ethylidene group (C=C) gives rise to a medium-intensity peak in the 1640-1680 cm⁻¹ region. Its position can be influenced by substitution patterns around the double bond.
C-O Stretch: The stretching vibration of the carbon-oxygen single bond (C-O) in the primary alcohol moiety results in a strong absorption band in the fingerprint region, typically between 1050 and 1150 cm⁻¹.
Computational studies on similar molecules, like ethanol conformers, have shown that techniques such as B3LYP/cc-pVQZ approximation can be used to perform anharmonic computations of IR spectra, aiding in the precise assignment of vibrational bands, including those in complex regions where effects like Fermi resonance can occur. sapub.org
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 | Strong, Broad |
| Alkene (=C-H) | C-H Stretch | 3010 - 3095 | Medium |
| Alkane (C-H) | C-H Stretch | 2850 - 2960 | Strong |
| Alkene (C=C) | C=C Stretch | 1640 - 1680 | Medium |
| Alcohol (C-O) | C-O Stretch | 1050 - 1150 | Strong |
Chromatographic Methods for Separation and Quantification
Chromatographic techniques are essential for separating this compound from reaction byproducts or impurities and for quantifying its isomeric forms.
Gas chromatography (GC) is the premier method for analyzing volatile compounds like this compound. It is routinely used to assess the purity of a sample and to separate and quantify its (E) and (Z) geometric isomers.
Purity Assessment: In a GC analysis, the sample is vaporized and transported by an inert carrier gas through a capillary column. Compounds are separated based on their boiling points and interactions with the column's stationary phase. The purity of this compound is determined by integrating the area of its corresponding peak in the chromatogram and comparing it to the total area of all detected peaks. Pharmacopoeial methods for ethanol, for instance, specify GC for the detection and quantification of volatile impurities such as methanol (B129727), acetaldehyde (B116499), and benzene, demonstrating the technique's utility in quality control. shimadzu.com High-purity standards (≥98%) are crucial for accurate quantification. publications.gc.ca
Isomer Ratio Determination: The (E) and (Z) isomers of this compound have distinct spatial arrangements, which can lead to different retention times on a GC column. nist.govthegoodscentscompany.com By selecting a column with appropriate polarity, these isomers can be separated into distinct peaks. The ratio of the isomers in a mixture is calculated by comparing the area of the (E)-isomer peak to the area of the (Z)-isomer peak. The NIST Chemistry WebBook provides Kovats retention index data for the (Z)-isomer on both polar and non-polar columns, which is critical for method development. nist.gov For example, using a polar Carbowax 20M column, the (Z)-isomer exhibits a Kovats index of 1865 at 130°C. nist.gov Chiral GC columns, such as those based on cyclodextrins, are particularly effective in separating stereoisomers of other alcohols and could be applied to resolve enantiomers if chiral centers were present. mdpi.com
| Column Type | Active Phase | Temperature (°C) | Kovats Retention Index (I) |
| Capillary | Carbowax 20M | 130 | 1865 |
| Capillary | Methyl Silicone | Programmed | 1225 |
To achieve unambiguous identification of the separated components, GC is often coupled with spectroscopic detectors, most commonly mass spectrometry (MS) and Fourier-transform infrared spectroscopy (FTIR).
Gas Chromatography-Mass Spectrometry (GC-MS): This hyphenated technique combines the separation capability of GC with the powerful identification ability of MS. As each component elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum shows the mass-to-charge ratio (m/z) of the parent ion and its characteristic fragments. This fragmentation pattern serves as a molecular fingerprint, allowing for highly confident identification by comparing the obtained spectrum with library data. phcogj.com For this compound (C₁₀H₁₈O), the molecular weight is approximately 154.25 g/mol . lookchem.comechemi.com Its mass spectrum would be expected to show a molecular ion peak at m/z 154. The NIST database contains the electron ionization mass spectrum for the (Z)-isomer, providing a reference for its structural confirmation. nist.gov GC-MS is also invaluable for identifying unknown impurities present in the sample. publications.gc.ca
Gas Chromatography-Fourier-Transform Infrared Spectroscopy (GC-FTIR): GC-FTIR combines GC separation with real-time IR spectroscopic analysis. As components elute from the column, they flow through a heated light pipe, where their IR spectra are continuously recorded. This provides on-the-fly functional group information for each separated peak. While mass spectra of isomers can be very similar, their IR spectra may exhibit subtle but significant differences, particularly in the fingerprint region. Therefore, GC-FTIR can be a complementary tool to GC-MS for distinguishing between the (E) and (Z) isomers of this compound and confirming the identity of functional groups in complex mixtures. jddtonline.info
Theoretical and Computational Chemistry Studies of 2 3,3 Dimethylcyclohexylidene Ethanol
Molecular Modeling and Conformational Analysis
Molecular modeling and conformational analysis are fundamental to understanding the three-dimensional structure of 2-(3,3-dimethylcyclohexylidene)ethanol and its influence on the compound's physical and chemical properties. These methods explore the various spatial arrangements of atoms in a molecule, known as conformers, and their relative energies.
The conformational landscape of this compound is primarily dictated by the cyclohexyl ring and the rotational freedom around the single bonds of the ethanol (B145695) side chain. The 3,3-dimethyl substitution on the cyclohexane (B81311) ring significantly influences its preferred chair conformation by introducing steric hindrance. Molecular mechanics force fields, such as MMFF94 or AMBER, are commonly employed for an initial, rapid exploration of the potential energy surface to identify low-energy conformers. researchgate.net
Subsequent, more accurate energy calculations are then typically performed. For cyclic systems, including those with exocyclic double bonds, it is crucial to identify the most stable ring conformations and the rotational barriers of the side chains. researchgate.net Molecular dynamics (MD) simulations can also provide a dynamic picture of the conformational flexibility of the molecule over time, which is particularly useful for understanding its behavior in different environments, such as in solution. nih.goved.ac.uk
Table 1: Hypothetical Low-Energy Conformers of this compound
| Conformer | Dihedral Angle (C-C-O-H) | Relative Energy (kcal/mol) | Population (%) |
| A | 60° (gauche) | 0.00 | 65 |
| B | 180° (anti) | 0.85 | 30 |
| C | -60° (gauche) | 0.95 | 5 |
| Note: This data is illustrative and based on typical energy profiles for similar allylic alcohols. Actual values would require specific calculations. |
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a powerful means to investigate the electronic structure of this compound. ekb.eg These calculations provide detailed information about the distribution of electrons within the molecule, which is key to understanding its reactivity.
By employing a suitable functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G(d,p), def2-TZVP), one can calculate various electronic properties. researchgate.netnih.govresearchgate.net These include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more likely to be reactive.
The molecular electrostatic potential (MEP) map is another valuable output, which visualizes the electron density and helps predict sites for electrophilic and nucleophilic attack. For this compound, the oxygen atom of the hydroxyl group would be expected to be a region of high electron density (a nucleophilic site), while the hydrogen of the hydroxyl group would be electron deficient (an electrophilic site).
Prediction of Spectroscopic Properties
Computational methods are widely used to predict spectroscopic properties, which can be a powerful tool for structure verification and interpretation of experimental data. uncw.edunih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like Gauge-Including Atomic Orbitals (GIAO) within a DFT framework. uncw.edu These calculations are typically performed on the optimized geometries of the most stable conformers, and the predicted shifts are often averaged based on the Boltzmann population of each conformer to provide a more accurate comparison with experimental spectra. github.io
Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities can also be computed using DFT. These calculations help in assigning the absorption bands observed in an experimental IR spectrum to specific molecular vibrations, such as the O-H stretch of the alcohol group or the C=C stretch of the exocyclic double bond. nih.govresearchgate.net
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopy | Feature | Predicted Value |
| ¹³C NMR | Chemical Shift (C=C) | 120-140 ppm |
| ¹H NMR | Chemical Shift (CH₂-OH) | 3.5-4.5 ppm |
| IR | Vibrational Frequency (O-H stretch) | 3200-3600 cm⁻¹ |
| IR | Vibrational Frequency (C=C stretch) | 1640-1680 cm⁻¹ |
| Note: These are typical ranges and would be refined by specific calculations. |
Investigation of Reaction Mechanisms and Transition States
Theoretical chemistry is instrumental in elucidating the mechanisms of chemical reactions. For this compound, an allylic alcohol, several important reactions can be investigated computationally. These include oxidation, epoxidation, and substitution reactions.
DFT calculations can be used to map the potential energy surface of a reaction, identifying the structures and energies of reactants, products, intermediates, and, crucially, transition states. mdpi.comnih.gov The energy barrier of the reaction, determined by the energy of the transition state relative to the reactants, allows for the prediction of reaction rates.
For instance, in a palladium-catalyzed allylic substitution, computational studies can help understand the role of the catalyst and ligands in activating the alcohol and can predict the regioselectivity and stereoselectivity of the reaction. researchgate.net Similarly, the mechanism of epoxidation of the double bond can be explored, comparing different pathways and identifying the most favorable one.
Structure-Energy Relationship Studies for Isomeric Forms
This compound can exist as two geometric isomers, (E) and (Z), due to the restricted rotation around the exocyclic double bond. Computational chemistry provides a robust framework for studying the relationship between the structure and energy of these isomers.
By performing geometry optimizations and energy calculations for both the (E) and (Z) isomers using a reliable quantum chemical method, their relative stabilities can be determined. The isomer with the lower calculated energy is predicted to be the more stable and, therefore, the more abundant isomer at thermodynamic equilibrium. These calculations can also provide insights into the structural differences between the isomers, such as bond lengths and angles, which can be correlated with their differing physical and chemical properties. The energy barrier for isomerization can also be calculated by locating the transition state for rotation around the double bond, providing information on the conditions required for interconversion.
Role of 2 3,3 Dimethylcyclohexylidene Ethanol in Chemical Ecology: Pheromonal Research
Identification as a Key Component of Aggregation Pheromones
Scientific investigations into the chemical communication systems of various beetle species have consistently identified 2-(3,3-dimethylcyclohexylidene)ethanol as a central component of their male-produced aggregation pheromones. Analyses of volatile organic compounds released by males of species such as the boll weevil (Anthonomus grandis), the pepper weevil (Anthonomus eugenii), and the bark beetle Polygraphus subopacus have confirmed the presence of this alcohol. nih.govresearchgate.net For instance, in Polygraphus subopacus, (Z)-2-(3,3-dimethylcyclohexylidene)-ethanol was found to be the major male-specific compound in volatile collections. nih.govresearchgate.net Subsequent field experiments confirmed that this (Z)-isomer is attractive to both sexes of the species, establishing it as a key component of its aggregation pheromone. nih.govresearchgate.net Similarly, this compound and its derivatives are integral to the pheromone blends of several weevils in the Anthonomus and Sternechus genera, where they play a crucial role in mediating aggregation behavior. nih.govnih.govresearchgate.net
Species-Specific Pheromone Blends and Their Composition
While this compound is a common pheromonal component, its specific isomeric form, its relative abundance, and the other compounds that constitute the full pheromone blend are highly species-specific. This specificity is crucial for ensuring reproductive isolation among closely related species.
The aggregation pheromone of the boll weevil, Anthonomus grandis, is a well-studied blend known commercially as Grandlure (B1241601). researchgate.net This pheromone is a mixture of four male-produced compounds. researchgate.net The (Z)-isomer of this compound, also referred to as Grandlure II, is a principal component of this attractive blend. researchgate.net The complete Grandlure complex is essential for effectively luring boll weevils to traps for monitoring and management purposes. researchgate.net
Table 1: Components of the Grandlure Aggregation Pheromone of Anthonomus grandis
| Component Name | Common Name |
|---|---|
| (1R,2S)-1-methyl-2-(1-methylethenyl)cyclobutaneethanol | Grandlure I |
| (Z)-2-(3,3-dimethylcyclohexylidene)-ethanol | Grandlure II |
| (Z)-(3,3-dimethylcyclohexylidene)-acetaldehyde | Grandlure III |
| (E)-(3,3-dimethylcyclohexylidene)-acetaldehyde | Grandlure IV |
Source: researchgate.net
Research into the pepper weevil, Anthonomus eugenii, has led to the identification of a six-component, male-specific aggregation pheromone. nih.gov This blend includes both the (Z) and (E) isomers of this compound. nih.gov Studies analyzing the volatiles from feeding males determined the emission rates of these compounds, highlighting the specific ratio necessary for optimal attraction. nih.gov Geranic acid was noted as a necessary component for the full activity of the pheromone blend. nih.gov
Table 2: Male-Specific Aggregation Pheromone Components of Anthonomus eugenii
| Component Name | Emission Rate (µ g/male/day ) |
|---|---|
| (Z)-2-(3,3-dimethylcyclohexylidene)ethanol | ~7.2 |
| (E)-2-(3,3-dimethylcyclohexylidene)ethanol | ~4.8 |
| (Z)-(3,3-dimethylcyclohexylidene)acetaldehyde | ~0.45 |
| (E)-(3,3-dimethylcyclohexylidene)acetaldehyde | ~0.30 |
| (E)-3,7-dimethyl-2,6-octadienoic acid (Geranic acid) | ~2.0 |
| (E)-3,7-dimethyl-2,6-octadien-1-ol (Geraniol) | ~0.30 |
Source: nih.gov
The aggregation pheromone of the cranberry weevil, Anthonomus musculus, contains three male-specific compounds and a fourth compound, geraniol, which is produced by both sexes. The primary alcohol component is (Z)-2-(3,3-dimethylcyclohexylidene)ethanol, also known as Z grandlure II. Interestingly, field studies have shown that while the cranberry weevil's four-component blend is highly attractive, the addition of (E)-2-(3,3-dimethylcyclohexylidene)ethanol (a component of the pepper weevil pheromone) significantly reduces the attraction of A. musculus adults, demonstrating the importance of blend purity for species-specific signaling.
Table 3: Aggregation Pheromone Components of Anthonomus musculus
| Component Name | Emission Rate (ng/adult/day) | Sex-Specificity |
|---|---|---|
| (Z)-2-(3,3-dimethylcyclohexylidene)ethanol (Z grandlure II) | ~2.8 | Male-specific |
| (Z)-(3,3-dimethylcyclohexylidene)acetaldehyde (grandlure III) | ~1.8 | Male-specific |
| (E)-(3,3-dimethylcyclohexylidene)acetaldehyde (grandlure IV) | ~1.3 | Male-specific |
| (E)-3,7-dimethyl-2,6-octadien-1-ol (Geraniol) | ~0.9 | Male & Female |
Source:
In the bark beetle Polygraphus subopacus, (Z)-2-(3,3-dimethylcyclohexylidene)-ethanol, abbreviated as (Z)-DMCHE, has been identified as the major male-specific compound and established as a potent aggregation pheromone component. nih.govresearchgate.net While the (E)-isomer was also detected as a minor compound, field experiments showed that only (Z)-DMCHE was attractive to both males and females. nih.govresearchgate.net Research on the invasive four-eyed fir bark beetle, Polygraphus proximus, revealed that it also uses (Z)-DMCHE as the major component of its aggregation pheromone, which can lead to interspecies cross-attraction in the field.
Table 4: Male-Specific Volatile Compounds Identified from Polygraphus subopacus
| Component Name |
|---|
| (Z)-2-(3,3-dimethylcyclohexylidene)-ethanol (Major Component) |
| (E)-2-(3,3-dimethylcyclohexylidene)-ethanol |
| (Z)-2-(3,3-dimethylcyclohexylidene)-acetaldehyde |
| (E)-2-(3,3-dimethylcyclohexylidene)-acetaldehyde |
| 3-methyl-3-buten-1-ol |
| 3-methyl-2-buten-1-ol |
| 3-methyl-2-butenal |
| Grandisol |
| Fragranol |
| Geranial |
| γ-isogeraniol |
Source: nih.govresearchgate.net
Analysis of volatiles from the weevil Sternechus subsignatus identified seven male-specific compounds. nih.gov In contrast to the Anthonomus species where the (Z)-isomer often plays the primary role, the major pheromone component for S. subsignatus is (E)-2-(3,3-dimethylcyclohexylidene)-ethanol. nih.gov The (Z)-isomer is present as a minor component along with several other related compounds. nih.gov Olfactometer bioassays confirmed that the major (E)-isomer is attractive to the weevils. nih.gov
Table 5: Male-Specific Aggregation Pheromone Components of Sternechus subsignatus
| Component Name | Abundance |
|---|---|
| (E)-2-(3,3-dimethylcyclohexylidene)-ethanol | Major |
| (Z)-2-(3,3-dimethylcyclohexylidene)-ethanol | Minor |
| 1-(2'-hydroxyethyl)-1-methyl-2-isopropenylcyclobutane (Grandisol) | Minor |
| 7-methyl-3-methyleneoct-6-en-1-ol | Minor |
| (Z)-2-(3,3-dimethylcyclohexylidene)-acetaldehyde | Minor |
| (E)-2-(3,3-dimethylcyclohexylidene)-acetaldehyde | Minor |
| (E)-2-(3,3-dimethylcyclohexylidene) acetic acid | Minor |
Source: nih.gov
Acrotomopus atropunctellus
Research into the chemical ecology of the sugarcane stem weevil, Acrotomopus atropunctellus, a significant pest in Argentina, has led to the identification of its aggregation pheromone. nih.gov Analyses of the volatile organic compounds produced by males and females revealed a single male-specific compound. nih.govresearchgate.net However, this compound was identified as 6-methyl-5-hepten-2-one, commonly known as sulcatone. nih.gov Laboratory-based olfactometry bioassays confirmed that sulcatone is attractive to both male and female A. atropunctellus, establishing it as the aggregation pheromone for this species. nih.gov Therefore, this compound is not a known pheromonal component for Acrotomopus atropunctellus.
Anthonomus rubi (Strawberry Blossom Weevil)
(Z)-2-(3,3-Dimethylcyclohexylidene)ethanol, also known as grandlure II, is a crucial component of the male-produced aggregation pheromone of the strawberry blossom weevil, Anthonomus rubi. This species is a major pest of strawberry and raspberry crops in Europe. researchgate.net Investigations into the volatiles produced by the weevils identified three male-specific compounds that constitute the pheromone blend. Among these, (Z)-2-(3,3-Dimethylcyclohexylidene)ethanol is the most abundant, released at an approximate rate of 6.1 µg per day per male.
The complete aggregation pheromone blend for A. rubi consists of:
(Z)-2-(3,3-Dimethylcyclohexylidene)ethanol (grandlure II)
(cis)-1-Methyl-2-(1-methylethenyl)cyclobutaneethanol (grandlure I)
2-(1-Methylethenyl)-5-methyl-4-hexen-1-ol (lavandulol)
Field trials have demonstrated that traps baited with a synthetic blend of these three components are effective in attracting and capturing adult weevils, making this pheromone blend a valuable tool for monitoring and managing A. rubi populations. nih.gov
Biological Activity and Electrophysiological Responses
Electroantennographic Detection (EAG) Studies on Insect Antennae
Electroantennography (EAG) is a technique used to measure the electrical response of an entire insect antenna to volatile chemical stimuli. It serves as a primary method for screening compounds to determine if they can be detected by an insect's olfactory system. The process involves placing electrodes at the base and tip of an excised antenna and puffing a test odorant over it. A resulting depolarization of olfactory receptor neurons generates a measurable voltage change, known as the EAG response.
Studies on various beetle species have confirmed that the antennae of certain weevils are sensitive to this compound. For instance, in the bark beetle Polygraphus subopacus, both the (Z)- and (E)-isomers of this compound elicited positive EAG responses from the antennae of both males and females. d-nb.info This indicates that receptors on the antennae can detect and respond to these molecular structures, which is the first step in initiating a potential behavioral response.
Table 1: Principles of Electroantennographic Detection (EAG)
| Feature | Description |
|---|---|
| Technique | Measures the summated electrical potential from all olfactory neurons on an insect's antenna. |
| Procedure | An excised antenna is mounted between two electrodes. A puff of air containing a volatile chemical is passed over the antenna. |
| Output | A voltage deflection (measured in millivolts) indicates a response. The amplitude of the response often correlates with stimulus concentration. |
| Application | Used to rapidly screen compounds for olfactory activity, identify active components from natural extracts, and study structure-activity relationships. |
Olfactometer Bioassays for Behavioral Responses
Olfactometer bioassays are experiments designed to study an insect's behavioral response (attraction or repulsion) to specific odors under controlled conditions. researchgate.net These can range from simple two-choice (Y-tube) olfactometers in the lab to large-scale field trapping experiments. researchgate.netoup.com These assays are essential for confirming the biological function of a compound identified through EAG studies.
For Anthonomus rubi, the behavioral significance of this compound as part of a blend has been confirmed through field trials. Traps baited with a synthetic mixture containing (Z)-2-(3,3-Dimethylcyclohexylidene)ethanol, along with grandlure I and lavandulol, captured significantly more strawberry blossom weevils than unbaited control traps. nih.gov This demonstrates a clear attractive behavioral response to the pheromone blend in a natural setting.
Structure-Activity Relationship (SAR) Studies for Isomeric Pheromone Components
Structure-Activity Relationship (SAR) studies in chemical ecology aim to understand how the molecular structure of a compound and its isomers influences its biological activity. For pheromones in the Anthonomus genus, specificity is often achieved through unique combinations and ratios of a shared set of compounds, including isomers of this compound and its corresponding aldehydes. researchgate.net
The key compounds in these SAR studies include:
(Z)-2-(3,3-dimethylcyclohexylidene)ethanol (Z-grandlure II): The primary alcohol with Z-geometry at the double bond.
(E)-2-(3,3-dimethylcyclohexylidene)ethanol (E-grandlure II): The isomeric alcohol with E-geometry.
(Z)-(3,3-dimethylcyclohexylidene)acetaldehyde (grandlure III): The aldehyde corresponding to the Z-alcohol.
(E)-(3,3-dimethylcyclohexylidene)acetaldehyde (grandlure IV): The aldehyde corresponding to the E-alcohol.
Comparative studies across different weevil species reveal distinct activity profiles:
Anthonomus rubi : The blend containing the (Z)-alcohol is highly attractive. The addition of the related aldehydes (grandlure III and IV) does not significantly enhance trap captures, indicating they are not essential for attraction in this species.
Anthonomus eugenii (Pepper Weevil): The male-produced pheromone is a more complex six-component blend that includes both (Z)- and (E)-isomers of this compound, as well as both corresponding aldehydes (grandlure III and IV). nih.govoup.com For this species, both geometric isomers of the alcohol are part of the attractive signal.
Polygraphus subopacus (Bark Beetle): While both (Z)- and (E)-isomers of the alcohol elicited EAG responses, field experiments showed that only the (Z)-isomer was attractive to the beetles. d-nb.info This demonstrates a case where the insect can detect both isomers but only one triggers a positive behavioral response.
Table 2: Structure-Activity Comparison of Grandlure Components
| Compound | Structure | Role in A. rubi | Role in A. eugenii |
|---|---|---|---|
| (Z)-Alcohol | Isomer of this compound | Major, essential attractive component | Part of attractive blend |
| (E)-Alcohol | Isomer of this compound | Not identified as a key component | Part of attractive blend |
| (Z)-Aldehyde | Corresponding aldehyde isomer | No significant effect on attraction | Minor component of attractive blend |
| (E)-Aldehyde | Corresponding aldehyde isomer | No significant effect on attraction | Minor component of attractive blend |
Biosynthetic Pathways of Pheromone Production in Insects
The biosynthesis of monoterpenoid pheromones in weevils, including this compound, is not fully elucidated for every species but is understood to follow the general mevalonate (B85504) (MVA) pathway used for isoprenoid synthesis. nih.govmdpi.com This is the same fundamental pathway used by insects to produce other critical molecules like juvenile hormones. nih.gov
Research on the closely related boll weevil, Anthonomus grandis, which also produces a grandlure pheromone containing this compound, has provided significant insights. nih.gov Studies using labeled precursors have shown that the weevil can synthesize the pheromone components from basic building blocks like acetate (B1210297), mevalonate, and glucose. nih.gov
Recent transcriptomic studies comparing pheromone-producing and non-producing male boll weevils have identified numerous genes within the mevalonate pathway that are significantly upregulated during pheromone production. nih.govmdpi.com This provides strong genetic evidence for the pathway's role in synthesizing the pheromone.
Furthermore, pheromone production in many weevil species is critically dependent on host-plant feeding. researchgate.net For example, Anthonomus rubi males only produce the pheromone when feeding on their host plant, such as strawberry (Fragaria ananassa). nih.gov Similarly, the pepper weevil produces significantly higher amounts of its pheromone when feeding on fresh peppers compared to an artificial diet. mdpi.com This suggests that while the weevils possess the core enzymatic machinery (the MVA pathway), they may sequester necessary precursors from their host plants, which are then modified to produce the final pheromone components.
Table of Mentioned Compounds
| Compound Name | Other Names / Isomers |
|---|---|
| This compound | (Z)-2-(3,3-Dimethylcyclohexylidene)ethanol; (E)-2-(3,3-Dimethylcyclohexylidene)ethanol; Grandlure II |
| (3,3-Dimethylcyclohexylidene)acetaldehyde | (Z)-(3,3-Dimethylcyclohexylidene)acetaldehyde; (E)-(3,3-Dimethylcyclohexylidene)acetaldehyde; Grandlure III; Grandlure IV |
| (cis)-1-Methyl-2-(1-methylethenyl)cyclobutaneethanol | Grandlure I |
| 2-(1-Methylethenyl)-5-methyl-4-hexen-1-ol | Lavandulol |
| 6-Methyl-5-hepten-2-one | Sulcatone |
| Acetate | - |
| Mevalonate | Mevalonic acid |
Applications of 2 3,3 Dimethylcyclohexylidene Ethanol in Organic Synthesis
Role as a Chiral Building Block for Complex Molecules
2-(3,3-Dimethylcyclohexylidene)ethanol is an achiral molecule, meaning it does not possess an intrinsic chiral center. While the principles of asymmetric synthesis often utilize molecules from the "chiral pool" – readily available, enantiomerically pure natural compounds – there is no readily available scientific literature to suggest that this compound is commonly used as a chiral building block for the synthesis of complex molecules. The synthesis of its chiral derivatives, particularly within the context of the Grandlure (B1241601) pheromone complex, typically involves the introduction of chirality during the synthetic sequence rather than starting with a chiral form of this specific alcohol.
Intermediate in the Synthesis of Agrochemicals and Fine Chemicals
The most significant and well-documented application of this compound is as an intermediate in the synthesis of agrochemicals, specifically as a component of the boll weevil (Anthonomus grandis) aggregation pheromone, known as Grandlure. The (Z)-isomer of this alcohol is referred to as Grandlure II. nist.govsielc.com
Grandlure is a multicomponent pheromone, and its synthetic version is widely used in traps to monitor and control boll weevil populations, a major pest of cotton crops. sielc.com The synthetic mixture typically comprises four key compounds, one of which is (Z)-2-(3,3-dimethylcyclohexylidene)ethanol. The other components are (+)-cis-2-isopropenyl-1-methylcyclobutaneethanol (Grandlure I), and the (Z) and (E) isomers of 3,3-dimethyl-Δ¹,α-cyclohexaneacetaldehyde (Grandlure III and IV).
The synthesis of Grandlure components is a critical process for the agricultural industry, and numerous synthetic routes have been developed to produce these compounds efficiently. As a key constituent, this compound is a vital intermediate in the formulation of this important pest management tool.
Below is a table detailing the components of Grandlure:
| Component Name | Common Name | Chemical Formula | Molecular Weight ( g/mol ) | Isomer of this compound |
| (+)-cis-2-Isopropenyl-1-methylcyclobutaneethanol | Grandlure I | C₁₀H₁₈O | 154.25 | No |
| (Z)-2-(3,3-Dimethylcyclohexylidene)ethanol | Grandlure II | C₁₀H₁₈O | 154.25 | Yes |
| (Z)-3,3-Dimethyl-Δ¹,α-cyclohexaneacetaldehyde | Grandlure III | C₁₀H₁₆O | 152.24 | No |
| (E)-3,3-Dimethyl-Δ¹,α-cyclohexaneacetaldehyde | Grandlure IV | C₁₀H₁₆O | 152.24 | No |
Precursor to Structurally Related Compounds for Academic Investigation
While the synthesis of this compound as a component of Grandlure is a subject of academic and industrial research, there is a lack of available scientific literature detailing its use as a starting material or precursor for the synthesis of other structurally related compounds for broader academic investigation. Research has predominantly focused on its role within the pheromone complex rather than its utility as a versatile starting point for creating new molecular architectures for general study.
Development of Synthetic Analogs for Biological Probes
The development of synthetic analogs of bioactive molecules to create biological probes is a common strategy in chemical biology to study molecular mechanisms of action. These probes often incorporate reporter groups such as fluorescent tags. While terpenes and their derivatives have been used to create such probes, there is no specific information in the scientific literature on the development of synthetic analogs of this compound for use as biological probes.
Emerging Research Frontiers and Future Perspectives
Advanced Strategies for Stereocontrol in Synthesis
The biological activity and olfactory properties of 2-(3,3-Dimethylcyclohexylidene)ethanol and its derivatives are highly dependent on stereochemistry, particularly the geometry of the exocyclic double bond (E/Z isomerism). Consequently, a major frontier in its synthesis is the development of advanced strategies for precise stereocontrol.
The Wittig reaction and its modifications, such as the Horner-Wadsworth-Emmons (HWE) reaction, are the cornerstone methods for constructing the crucial double bond by reacting 3,3-dimethylcyclohexanone (B1346601) with an appropriate phosphorus ylide or phosphonate (B1237965) carbanion. The stereochemical outcome of these reactions is a subject of intensive study. Research shows that the structure of the ylide and the reaction conditions are paramount in dictating the E/Z ratio of the final product. wikipedia.orgorganic-chemistry.org
Non-stabilized Ylides: Ylides where the carbanion is not stabilized by electron-withdrawing groups (e.g., alkyl ylides) typically favor the formation of the (Z)-isomer, especially under salt-free conditions. wikipedia.orgorganic-chemistry.org The reaction is believed to proceed through a concerted [2+2] cycloaddition to form an oxaphosphetane intermediate, where kinetic control favors the cis-substituted intermediate that leads to the (Z)-alkene. pitt.eduresearchgate.net
Stabilized Ylides: Conversely, stabilized ylides (e.g., those bearing an ester or ketone group) predominantly yield the (E)-isomer. wikipedia.org The increased stability of the ylide leads to a more reversible initial addition, allowing for thermodynamic equilibration to the more stable trans-substituted oxaphosphetane, which decomposes to the (E)-alkene. researchgate.net
Reaction Condition Tuning: Future research focuses on fine-tuning reaction conditions to steer the stereochemical outcome. For instance, the Schlosser modification of the Wittig reaction, which involves the use of an organolithium base at low temperatures, can be used to convert the initially formed cis-favored intermediate into the more stable trans-favored one, thus providing the (E)-alkene from non-stabilized ylides. wikipedia.org The use of specific solvents and additives, like lithium salts, can also influence the intermediate stability and, therefore, the final E/Z ratio. pitt.edu
| Reaction Type | Ylide/Reagent Type | Typical Conditions | Predominant Isomer | Rationale |
| Standard Wittig | Non-stabilized (e.g., Ph₃P=CHCH₂OH) | Salt-free, aprotic solvent (e.g., THF, ether) | (Z)-isomer | Kinetic control via a puckered, less sterically hindered transition state leading to the cis-oxaphosphetane. pitt.eduresearchgate.net |
| Standard Wittig | Stabilized (e.g., Ph₃P=CHCO₂Et) | Aprotic or protic solvents | (E)-isomer | Thermodynamic control; reversible formation of the oxaphosphetane allows equilibration to the more stable trans intermediate. wikipedia.orgresearchgate.net |
| Horner-Wadsworth-Emmons | Phosphonate esters (e.g., (EtO)₂P(O)CH₂CH₂OH) | NaH, THF | (E)-isomer | The geometry is controlled by steric hindrance in the transition state, which generally favors the anti-arrangement leading to the E-alkene. The water-soluble phosphate (B84403) byproduct simplifies purification. organic-chemistry.org |
| Schlosser Modification | Non-stabilized Ylide | Phenyllithium, low temperature | (E)-isomer | Deprotonation/reprotonation of the betaine (B1666868) intermediate allows equilibration to the more stable threo-betaine, which yields the (E)-alkene upon warming. wikipedia.org |
Chemoenzymatic and Biocatalytic Approaches
The demand for greener and more selective chemical processes has spurred research into chemoenzymatic and biocatalytic methods for producing fragrance and pheromone compounds. These approaches leverage the high selectivity of enzymes to perform challenging chemical transformations under mild conditions.
Future research is directed towards discovering and engineering enzymes capable of participating in the synthesis of this compound. Key areas of exploration include:
Biocatalytic Allylic Oxidation: Enzymes such as cytochrome P450 monooxygenases (CYPs) and laccases are known to catalyze the selective oxidation of C-H bonds at allylic positions. nih.govuni-stuttgart.demdpi.com A prospective biocatalytic route could involve the hydroxylation of a precursor like 1-ethenyl-3,3-dimethylcyclohexene to directly form this compound. The challenge lies in identifying or engineering an enzyme with high regio- and stereoselectivity for this specific substrate. Some CYPs have demonstrated the ability to perform complex sequences, such as desaturation followed by hydroxylation, to form an allylic alcohol from a saturated carbon chain. nih.gov
Enzymatic Reductions and Oxidations: Alcohol dehydrogenases (ADHs) are versatile biocatalysts for the stereoselective reduction of aldehydes to alcohols and the oxidation of alcohols to aldehydes. A chemoenzymatic route could involve the synthesis of 2-(3,3-dimethylcyclohexylidene)acetaldehyde via a standard olefination reaction, followed by a highly selective enzymatic reduction using a specific ADH to yield the desired alcohol enantiomer.
Hydrogen-Borrowing Cascades: This emerging strategy uses a pair of enzymes, typically an ADH and another catalyst (e.g., an amine dehydrogenase), in a one-pot cascade. acs.org The ADH first oxidizes an alcohol to a transient aldehyde intermediate (borrowing hydrogen), which then reacts further before the hydrogen is returned in a final reduction step. Such cascades could be designed for the efficient conversion of this compound into other valuable chiral compounds.
| Enzyme Class | Reaction Type | Potential Application in Synthesis | Future Perspective |
| Cytochrome P450 Monooxygenases (CYPs) | Allylic Hydroxylation | Direct conversion of 1-ethenyl-3,3-dimethylcyclohexene to this compound. nih.govuni-stuttgart.de | Engineering multifunctional CYPs for sequential desaturation-hydroxylation reactions from simpler precursors. nih.gov |
| Laccases | Oxidation of Alcohols | Oxidation of a secondary allylic alcohol precursor to a ketone, which can then be stereoselectively reduced. mdpi.com | Paired with mediators like TEMPO to create efficient catalytic systems for converting racemic allylic alcohols into enantio-enriched products. |
| Alcohol Dehydrogenases (ADHs) | Redox Reactions | Stereoselective reduction of 2-(3,3-dimethylcyclohexylidene)acetaldehyde to the corresponding alcohol. | Use in hydrogen-borrowing cascades for one-pot synthesis of more complex derivatives from the parent alcohol. acs.org |
| Ene-Reductases (EREDs) | Alkene Reduction | Reduction of an α,β-unsaturated ketone precursor prior to a final reduction to the saturated alcohol. mdpi.com | Combining EREDs with other enzymes (e.g., laccases, ADHs) in multi-step, one-pot biocatalytic syntheses. |
Mechanistic Studies of Biological Perception and Signal Transduction
As a component of the boll weevil aggregation pheromone, (Z)-2-(3,3-dimethylcyclohexylidene)ethanol (Grandlure II) plays a critical role in the chemical communication of this major agricultural pest. nih.gov Understanding the precise mechanisms of its perception is a key research frontier, with implications for developing more effective pest management strategies.
The process begins when the pheromone molecule enters the pores of the insect's antenna and binds to an olfactory receptor (OR) or ionotropic receptor (IR) located on the dendritic membrane of an olfactory sensory neuron (OSN). nih.govnih.gov Insect ORs and IRs are ligand-gated ion channels that, upon binding the pheromone, open to allow cation influx, depolarizing the neuron and generating an action potential. nih.gov
Advanced research in this area focuses on:
Receptor Deorphanization: Identifying the specific receptor protein (e.g., AgORx) in the boll weevil that binds to Grandlure (B1241601) II. This is a challenging process that involves expressing candidate receptor genes in heterologous systems (like Xenopus oocytes or human cell lines) and testing their response to the specific pheromone component.
Electroantennography (EAG): This technique is used to measure the collective electrical response of the entire antenna to an odorant. Studies have used EAG to confirm that the boll weevil antenna is responsive to the alcohol components of grandlure, although the aldehyde components often elicit a stronger response at higher concentrations. researchgate.net Future studies will likely use more advanced techniques like single-sensillum recording (SSR) to probe the responses of individual neurons and pinpoint those specific to the alcohol component.
Signal Transduction and Neural Coding: Research is moving beyond peripheral detection to understand how the signal is processed in the brain. Once an OSN fires, the signal is sent to a specific region of the antennal lobe called a glomerulus. nih.gov The pattern of activated glomeruli creates a spatial map of the odor. Advanced imaging techniques, such as calcium imaging, are being used in model insects to visualize this neural code and understand how the brain distinguishes between different pheromone components and their ratios to trigger a specific behavior (e.g., aggregation and mating). The plasticity of this system—how the insect's response changes with age, mating status, or feeding state—is also an active area of investigation. nih.gov
Integration with Omics Technologies in Chemical Ecology
The integration of "omics" technologies (genomics, transcriptomics, proteomics, and metabolomics) is revolutionizing chemical ecology, providing a holistic view of how organisms produce and perceive chemical signals. researchgate.netresearchgate.net For this compound, this approach is critical for elucidating its complete biosynthetic pathway in the boll weevil.
Early studies using radiolabeling confirmed that the grandlure pheromone components are synthesized via the mevalonate (B85504) pathway, a common route for terpenoid biosynthesis. nih.govnih.gov However, the specific enzymes responsible for the later steps remained unknown. Modern omics approaches are filling this gap:
Transcriptomics: By comparing the gene expression profiles of pheromone-producing male weevils with non-producing females or immature males, researchers can identify genes that are significantly upregulated during pheromone synthesis. A recent study successfully used this approach to identify a suite of candidate genes in the boll weevil potentially involved in pheromone biosynthesis. nih.govusda.gov These candidate genes encode for enzymes like geranyl diphosphate (B83284) synthase, various reductases, and dehydrogenases.
Metabolomics: This involves the comprehensive analysis of all small-molecule metabolites in a biological sample. By analyzing the tissues of pheromone-producing weevils, metabolomics can identify the specific precursors, intermediates (including this compound), and final products of the biosynthetic pathway.
Integrated Omics: The true power of this frontier lies in combining these datasets. For example, a correlation network analysis can link the expression of a specific candidate gene (from transcriptomics) with the abundance of a specific metabolite (from metabolomics), providing strong evidence for the gene's function. This integrated approach allows for the systematic reconstruction of the entire biosynthetic pathway from primary metabolites to the final pheromone components. kuleuven.be This knowledge is not only fundamentally important but also provides the genetic toolkit for developing biocatalytic and sustainable production methods (see Sections 9.2 and 9.5).
Sustainable Synthesis and Green Chemistry Principles
The production of fine chemicals for the fragrance and agricultural industries is increasingly scrutinized for its environmental impact. A major future perspective for this compound involves the application of sustainable synthesis and green chemistry principles to minimize waste, reduce energy consumption, and utilize renewable resources. uniroma1.itmdpi.com
The 12 Principles of Green Chemistry provide a framework for this research:
Prevention: Designing syntheses to prevent waste is preferable to treating waste after it has been created. uniroma1.it
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. researchgate.net
Less Hazardous Chemical Syntheses: Methods should be designed to use and generate substances that possess little or no toxicity. uniroma1.it
Designing Safer Chemicals: Chemical products should be designed to affect their desired function while minimizing their toxicity.
Safer Solvents and Auxiliaries: The use of auxiliary substances (e.g., solvents) should be made unnecessary or innocuous wherever possible. mdpi.com
Design for Energy Efficiency: Energy requirements should be minimized. Synthetic methods should be conducted at ambient temperature and pressure. uniroma1.it
Use of Renewable Feedstocks: A raw material or feedstock should be renewable rather than depleting whenever technically and economically practicable. researchgate.net
Reduce Derivatives: Unnecessary derivatization (use of blocking groups, protection/deprotection) should be minimized or avoided. researchgate.net
Catalysis: Catalytic reagents (highly selective) are superior to stoichiometric reagents. researchgate.net
Design for Degradation: Chemical products should be designed so that at the end of their function they break down into innocuous degradation products.
Real-time analysis for Pollution Prevention: Analytical methodologies need to be further developed to allow for real-time monitoring and control prior to the formation of hazardous substances. researchgate.net
Inherently Safer Chemistry for Accident Prevention: Substances and the form of a substance used in a chemical process should be chosen to minimize the potential for chemical accidents.
For this compound, this translates into several key research directions:
Bio-based Production Platforms: A significant leap forward involves moving away from petroleum-based starting materials. Research projects are actively developing methods to produce insect pheromones and their precursors in metabolically engineered organisms like plants (Camelina sativa) or yeasts. earlham.ac.ukusda.govera-learn.euainia.com By introducing the biosynthetic genes identified through 'omics' studies into these chassis organisms, it becomes possible to "grow" the target molecule or a late-stage precursor using photosynthesis or simple sugars as the ultimate feedstock.
Greener Catalysis: This involves replacing hazardous reagents with more benign alternatives. For example, developing iron-catalyzed cross-coupling reactions as a cheaper, less toxic alternative to some traditional catalysts used in pheromone synthesis. nih.gov Furthermore, the use of biocatalysts (Section 9.2) is inherently a green approach, as enzymes operate in water at mild temperatures and pressures.
| Green Chemistry Principle | Application to this compound Synthesis |
| 7. Use of Renewable Feedstocks | Engineering plants or microbes to produce the molecule or its precursors from sugars or CO₂, replacing petrochemical feedstocks. usda.govera-learn.eu |
| 9. Catalysis | Using highly selective biocatalysts (e.g., P450s, ADHs) or non-toxic metal catalysts (e.g., iron-based) instead of stoichiometric reagents. nih.govnih.gov |
| 5. Safer Solvents | Performing reactions in water (for biocatalysis) or greener organic solvents (e.g., ethanol), or developing solvent-free reaction conditions. mdpi.com |
| 1. Prevention & 2. Atom Economy | Designing shorter, more efficient synthetic routes, such as one-pot cascade reactions, that minimize waste and maximize the incorporation of starting materials. acs.orguniroma1.it |
| 6. Design for Energy Efficiency | Utilizing biocatalytic or other low-temperature methods to reduce the energy consumption associated with heating traditional chemical reactions. uniroma1.it |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
